molecular formula C10H13NO B104604 6-Methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 42923-77-3

6-Methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B104604
CAS No.: 42923-77-3
M. Wt: 163.22 g/mol
InChI Key: YYTAYINRPUJPNH-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,3,4-tetrahydroisoquinoline is a natural product found in Mammillaria longimamma with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • 6-Methoxy-1,2,3,4-tetrahydroisoquinoline and related compounds are crucial in the synthesis of various modulators of nuclear receptors, including liver X receptors. An efficient dynamic kinetic resolution method has been developed for synthesizing enantiopure this compound-1-carboxylic acid, demonstrating its importance in pharmaceutical chemistry (Forró, Megyesi, Paál, & Fülöp, 2016).
  • The compound has been characterized using NMR spectroscopy and X-ray crystallographic techniques, indicating its relevance in structural analysis and molecular identification (Jarraya et al., 2008).

Biological Activity and Pharmacological Potential

  • Certain derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids, including 6-methoxy variants, have shown transiently increasing effects on the locomotor activity of mice, suggesting potential physiological roles in the brain (Nakagawa, Nihonmatsu, Ohta, & Hirobe, 1996).
  • The synthesis and evaluation of 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline derivatives as specific bradycardic agents, including 6-methoxy variants, provide insights into its potential applications in cardiovascular therapeutics (Kakefuda et al., 2003).

Molecular Interactions and Crystal Engineering

  • The compound's ability to form weak interactions involving organic fluorine has been studied, showing its utility in crystal engineering and the study of molecular packing features (Choudhury, Urs, Row, & Nagarajan, 2002).

Neuroprotective and Neurotoxic Activity

  • Research on 1-methyl-1,2,3,4-tetrahydroisoquinoline and its 6-methoxy derivatives has revealed their potential neuroprotective or neurotoxic activities, suggesting their relevance in neuropharmacological studies (Okuda, Kotake, & Ohta, 2003).

Safety and Hazards

6-Methoxy-1,2,3,4-tetrahydroisoquinoline is classified as Acute Tox. 4 Oral - Aquatic Chronic 2 . The hazard statements associated with it are H302 - H411, indicating that it is harmful if swallowed and is toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

6-methoxy-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-10-3-2-9-7-11-5-4-8(9)6-10/h2-3,6,11H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTAYINRPUJPNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CNCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195567
Record name Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42923-77-3
Record name 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42923-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
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Synthesis routes and methods I

Procedure details

In methanol (100 ml), 6-methoxy-3,4-dihydroisoquinoline (10.4 g) was dissolved. To the resulting solution, water (10 ml) and then sodium borohydride (6.10 g) were added. The resulting mixture was stirred at room temperature for 15 minutes. The reaction mixture was concentrated under reduced pressure. The residue was dissolved in dichloromethane, followed by washing with water. The organic layer thus separated was dried over anhydrous sodium sulfate and distilled under reduced pressure to remove the solvent. The residue was purified by chromatography on a silica gel column (dichloromethane˜dichloromethane:methanol=100:15), whereby the title compound (7.95 g, 76%) was obtained.
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6.1 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (41 g) was dissolved in H2O, basified with aqueous KOH solution and extracted with CHCl3. The CHCl3 extracts were dried over MgSO4 and evaporated to dryness to yield 33 g of 6-methoxy-1,2,3,4-tetrahydroisoquinoline base (0.2M). The base (33 g, 0.2M) and Palladium Black (1.5 g) were mixed together and heated at 160°-190° C. for 6 hours. The cooled reaction mixture was extracted with MeOH and the Palladium Black was filtered off. The MeOH was evaporated to dryness and the residue was chromatographed in CHCl3 on silica gel column. Fractions containing product were combined and evaporated to yield 6-methoxyisoquinoline as an oil (16 g, 50%).
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41 g
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Synthesis routes and methods IV

Procedure details

To a suspension of lithium aluminum hydride (10 g, 46 mmol) in tetrahydrofuran (100 mL) at 0° C. under nitrogen was added slowly a solution of the product of Example 53B (4.1 g, 23 mmol) in tetrahydrofuran (50 mL) over 0.5 hours and the mixture was heated at 70° C. for 2 hours. After cooling to 0° C., 15% sodium hydroxide (4.9 mL) was added slowly and the mixture was filtered and washed with ethyl acetate (50 mL). The filtrate was concentrated to give the crude title compound. MS: 164 (M+H+).
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10 g
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100 mL
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50 mL
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4.9 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 6-methoxy-1,2,3,4-tetrahydroisoquinoline in synthetic chemistry?

A1: this compound serves as a versatile building block in organic synthesis, particularly for constructing complex molecules like alkaloids. For instance, it is a crucial intermediate in the synthesis of morphine via both the Rice and Beyerman routes. [] Its utility stems from the reactivity of the tetrahydroisoquinoline core, allowing for diverse chemical transformations.

Q2: Are there efficient and cost-effective synthetic methods available for this compound?

A2: Yes, researchers have developed improved and practical methods for synthesizing this compound hydrochloride. This is significant because the compound and its hydrochloride salt are expensive and not readily available commercially. []

Q3: Can you provide an example of a specific chemical transformation involving this compound?

A3: Certainly. A study demonstrated a novel ring expansion reaction. When N-methoxyamides derived from this compound-1-acetic acid react with a hypervalent iodine compound, a fascinating sequence occurs. It involves the formation of a spirocyclic intermediate, followed by ring expansion, ultimately yielding 1,5-benzodiazonine derivatives in good yields. []

Q4: Has this compound been used in the development of pharmaceuticals?

A4: Yes, derivatives of this compound have shown potential in medicinal chemistry. For instance, sodium (3S)-5-(benzyloxy)-2-(diphenylacetyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, also known as EMA401 or Olodanrigan, is a noteworthy example. []

Q5: What is the therapeutic relevance of EMA401?

A5: EMA401 acts as a selective antagonist of the angiotensin II type 2 receptor (AT2R). [] It has been investigated in clinical trials for its potential as a novel analgesic for chronic pain management. []

Q6: Are there any insights into the metabolic fate of EMA401?

A6: Preclinical studies have shed light on the disposition of EMA401. Following oral administration, EMA401 is rapidly absorbed and distributed, primarily to organs involved in absorption and elimination (gastrointestinal tract, liver, and kidneys). It undergoes extensive metabolism, primarily in the liver. The primary route of elimination is biliary excretion, with acylglucuronidation being the major metabolic pathway. Interestingly, the acylglucuronide conjugate can be hydrolyzed back to the active parent drug by intestinal flora. []

Q7: Beyond EMA401, are there other medicinal applications of this compound derivatives?

A7: Yes, 7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline (HMTIQ) derivatives have exhibited promising anti-inflammatory and neuroprotective effects. []

Q8: What is the mechanism of action for the observed neuroprotective effects of HMTIQ derivatives?

A8: Research suggests that HMTIQ derivatives exert their neuroprotective effects through a multifaceted approach:

  • Suppression of Microglial Activation: They significantly reduce the production of pro-inflammatory mediators like nitric oxide (NO), superoxide, TNF-α, and IL-1β in activated microglia. [, ]
  • Inhibition of Inflammatory Pathways: They suppress the gene expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes involved in inflammation. [, ]
  • Modulation of Transcription Factors: They inhibit the nuclear translocation of NF-κB, a key transcription factor that regulates inflammatory responses. [, ]
  • Antioxidant Activity: They reduce the generation of reactive oxygen species (ROS), protecting neurons from oxidative stress. [, ]
  • Neurotrophic Support: They suppress the overproduction of GTP cyclohydrolase I and tetrahydrobiopterin (BH4), which can have neurotoxic effects. [, ]

Q9: What are the potential therapeutic implications of these neuroprotective effects?

A9: The ability of HMTIQ derivatives to modulate microglial activity and mitigate neuroinflammation suggests their potential as therapeutic agents for neurodegenerative diseases, such as Parkinson's disease. [, ]

Q10: Are there examples of other bioactive compounds synthesized using this compound?

A10: Absolutely. Researchers have utilized this compound to synthesize various compounds, including:

  • 8-Aza-D-homo-18-norestrone methyl ether: This compound, synthesized from a series of reactions involving this compound, represents a modified steroid structure. []
  • Tricyclic Analog as CDE Ring Model of Renieramycin: A novel photo-induced transformation of this compound-5,8-dione has led to the synthesis of a tricyclic analog resembling the CDE ring system found in renieramycins, a class of marine natural products. []
  • (-)-8-Azaestrone and Related (-)-8-Aza-12-Oxo-17-desoxoestrone: Chiral formamidines derived from this compound have been employed in the asymmetric synthesis of these azasteroidal compounds. []
  • (±)-Heterocarpine: This hydroxymethylated isoquinoline alkaloid, naturally occurring in Ceratocapnos heterocarpa, has been successfully synthesized using this compound as a starting material. []
  • (8-14C)Stepholidine: This radiolabeled compound, synthesized via a multi-step process involving this compound, is valuable for pharmacological and metabolic studies. []

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